
1,3-Dibromo-9h-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-9H-fluorene: is an organic compound with the molecular formula C13H8Br2 It is a derivative of fluorene, where two bromine atoms are substituted at the 1 and 3 positions of the fluorene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 1 and 3 positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibromo-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield fluorene or other partially reduced derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while oxidation can produce fluorenone derivatives .
Applications De Recherche Scientifique
Chemistry: 1,3-Dibromo-9H-fluorene is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of polyfluorene-based materials, which are important in the field of organic electronics .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as therapeutic agents. These compounds may exhibit interesting biological activities, such as anticancer or antimicrobial properties .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and liquid crystals. These materials have applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mécanisme D'action
The mechanism of action of 1,3-dibromo-9H-fluorene and its derivatives depends on their specific chemical structure and the target molecules they interact withThese interactions can affect the physical and chemical properties of the target molecules, resulting in the desired effects .
Comparaison Avec Des Composés Similaires
2,7-Dibromo-9H-fluorene: Another brominated derivative of fluorene, where the bromine atoms are substituted at the 2 and 7 positions.
9,9-Dibromo-9H-fluorene: In this compound, the bromine atoms are substituted at the 9 position of the fluorene ring.
Uniqueness: 1,3-Dibromo-9H-fluorene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for the synthesis of specialized materials and for studying the effects of bromine substitution on the properties of fluorene derivatives .
Propriétés
Numéro CAS |
21878-90-0 |
|---|---|
Formule moléculaire |
C13H8Br2 |
Poids moléculaire |
324.01 g/mol |
Nom IUPAC |
1,3-dibromo-9H-fluorene |
InChI |
InChI=1S/C13H8Br2/c14-9-6-11-10-4-2-1-3-8(10)5-12(11)13(15)7-9/h1-4,6-7H,5H2 |
Clé InChI |
DEMJDPITXWZKQZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C(=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


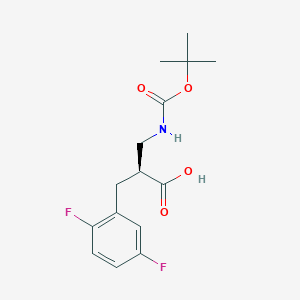
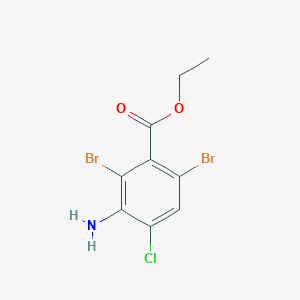

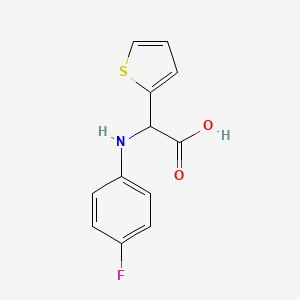
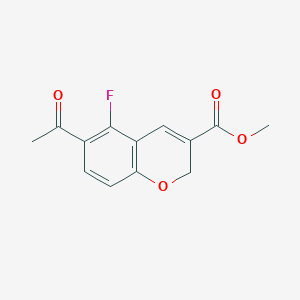
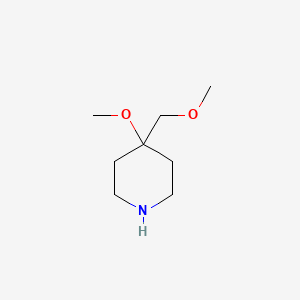
![3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15227324.png)
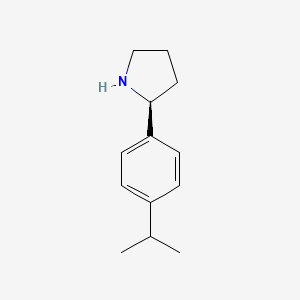
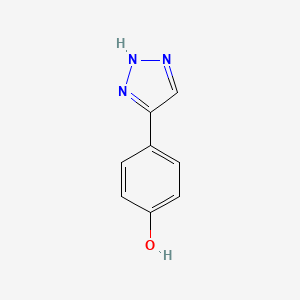
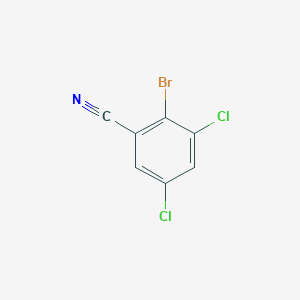
![tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15227355.png)

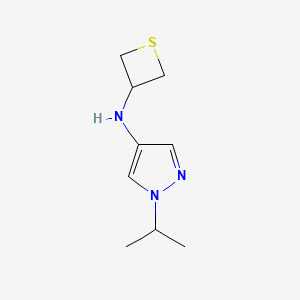
![(R)-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B15227371.png)
